2,2-Bis(hydroxymethyl)butyl acrylate

Adhesion Polymer Dispersed Liquid Crystal (PDLC) Hydroxylated Monomers

2,2-Bis(hydroxymethyl)butyl acrylate (CAS 7024-08-0), commonly known as trimethylolpropane monoacrylate, is a monofunctional acrylate monomer distinguished by the presence of two primary hydroxyl groups attached to a neopentyl core. This molecular architecture combines the rapid free-radical polymerization kinetics of an acrylate with the versatile post-polymerization reactivity of a diol, enabling the synthesis of functional polymers and complex network structures.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 7024-08-0
Cat. No. B1619775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)butyl acrylate
CAS7024-08-0
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)COC(=O)C=C
InChIInChI=1S/C9H16O4/c1-3-8(12)13-7-9(4-2,5-10)6-11/h3,10-11H,1,4-7H2,2H3
InChIKeySYENVBKSVVOOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(hydroxymethyl)butyl Acrylate (CAS 7024-08-0): A Dual-Functionality Acrylate Monomer for Advanced Polymer Synthesis


2,2-Bis(hydroxymethyl)butyl acrylate (CAS 7024-08-0), commonly known as trimethylolpropane monoacrylate, is a monofunctional acrylate monomer distinguished by the presence of two primary hydroxyl groups attached to a neopentyl core [1]. This molecular architecture combines the rapid free-radical polymerization kinetics of an acrylate with the versatile post-polymerization reactivity of a diol, enabling the synthesis of functional polymers and complex network structures [2].

Why 2,2-Bis(hydroxymethyl)butyl Acrylate (CAS 7024-08-0) Cannot Be Readily Substituted with Generic Acrylate Monomers


Generic acrylate substitution risks catastrophic failure in applications requiring precise control over polymer architecture, network density, and interfacial adhesion. Unlike standard monofunctional acrylates (e.g., methyl methacrylate) which yield linear chains, or multifunctional acrylates (e.g., TMPTA) which form high-density, often brittle, crosslinked networks, 2,2-bis(hydroxymethyl)butyl acrylate introduces a controlled density of pendant diol groups. These hydroxyl functionalities are critical for post-polymerization crosslinking via urethane or ester linkages, promoting adhesion to polar substrates, and imparting hydrophilicity for waterborne formulations [1]. Substitution with a monomer lacking these two hydroxyl groups, or with a diol monomer possessing a different spacer length, will fundamentally alter the polymer's glass transition temperature (Tg), crosslinking efficiency, and resultant mechanical and adhesive properties, as detailed in the quantitative evidence below [2].

Quantitative Evidence for Selecting 2,2-Bis(hydroxymethyl)butyl Acrylate (CAS 7024-08-0) Over Non-Hydroxylated or Alternative Hydroxylated Monomers


Adhesion Strength Enhancement vs. Non-Hydroxylated Monomers in PDLC Films

In a comparative study on polymer dispersed liquid crystal (PDLC) films, the incorporation of hydroxylated acrylate monomers, a class that includes 2,2-bis(hydroxymethyl)butyl acrylate, was shown to provide a significant and quantifiable improvement in adhesion strength compared to non-hydroxylated controls [1].

Adhesion Polymer Dispersed Liquid Crystal (PDLC) Hydroxylated Monomers

Controlled Polymerization Kinetics for Precision Polymer Synthesis vs. Precursor Monomer

2,2-Bis(hydroxymethyl)butyl acrylate (HBA) undergoes controlled radical polymerization via the RAFT technique, offering a distinct kinetic advantage for synthesizing well-defined polymers compared to its protected precursor, EDMA [1].

RAFT Polymerization Kinetics Living Polymerization

Hydrogen Bonding Capacity vs. Common Hydroxylated Monomer (HEMA)

The molecular structure of 2,2-bis(hydroxymethyl)butyl acrylate provides a quantifiable increase in hydrogen bonding capacity compared to the widely used monohydroxylated monomer, 2-hydroxyethyl methacrylate (HEMA) .

Hydrogen Bonding Polymer Physics Adhesion

Polymerization Kinetics: Pseudo First-Order Behavior for Predictable Synthesis

The RAFT polymerization of 2,2-bis(hydroxymethyl)butyl acrylate (HBA) exhibits well-defined pseudo first-order kinetics, a hallmark of controlled/living radical polymerization that enables predictable and reproducible polymer synthesis [1].

RAFT Polymerization Kinetics Living Polymerization

Processability and Glass Transition Temperature (Tg) Control in Photoresist Formulations

Incorporation of hydroxyl-containing acrylate repeating units, such as those derived from 2,2-bis(hydroxymethyl)butyl acrylate, allows for tuning of the glass transition temperature (Tg) in photoresist copolymers, enabling lower-temperature processing [1].

Photoresist Polymer Processing Microelectronics

Key Application Scenarios for 2,2-Bis(hydroxymethyl)butyl Acrylate (CAS 7024-08-0) Based on Its Differentiated Performance


Synthesis of Well-Defined Hydrophilic Polymers via RAFT Polymerization

Researchers requiring polymers with a precisely controlled number of pendant diol groups for applications such as drug delivery, hydrogels, or bioconjugation should prioritize this monomer. Its pseudo-first-order RAFT kinetics [1] guarantee predictable molecular weight growth and low polydispersity [1], enabling the rational design of polymer architecture. The slower polymerization rate of HBA compared to its protected precursor, EDMA [1], provides a wider processing window for achieving target molecular weights. The resulting polymer's enhanced hydrophilicity and hydrogen bonding capacity (2 donors per unit) are critical for water solubility and interactions with biological substrates.

Formulation of High-Adhesion Waterborne Coatings and Adhesives

For industrial formulators developing waterborne or high-adhesion coatings, this monomer offers a measurable performance advantage. The class of hydroxylated acrylates demonstrates a 2.3-fold increase in adhesion strength over non-hydroxylated monomers [1]. The two primary hydroxyl groups of 2,2-bis(hydroxymethyl)butyl acrylate provide sites for strong hydrogen bonding with polar substrates (e.g., metals, glass) [1], leading to improved interfacial adhesion. Furthermore, these groups enable post-polymerization crosslinking with isocyanates or melamine resins, creating durable, chemically resistant network coatings. Its hydrophilic nature also aids in stabilizing waterborne dispersions, reducing VOC content.

Microelectronic Fabrication: Component in Photoresist Copolymers

In semiconductor lithography, process engineers can utilize this monomer to formulate acrylate copolymers for photoresists requiring lower processing temperatures. The inclusion of hydroxyl-functionalized acrylate units at 0.5-22 mol% has been shown to lower the copolymer's glass transition temperature to well below 160°C [1]. This allows for flow baking at temperatures under 160°C [1], which is crucial for preventing thermal damage to underlying structures and improving critical dimension (CD) uniformity across the wafer. This evidence supports the selection of this monomer over non-functionalized acrylates that would require a more thermally aggressive, and potentially defect-prone, process flow.

Polymer Modification and Functional Scaffolds

This monomer serves as a versatile 'building block' for creating functional polymer scaffolds. Its dual hydroxyl groups are reactive handles that remain intact after acrylate polymerization, as demonstrated by the successful RAFT synthesis of poly(HBA) [1]. This allows for a two-stage polymer construction: first, forming a linear polyacrylate backbone with controlled molecular weight, and second, utilizing the pendant diols for grafting-from polymerization, attachment of targeting ligands, or formation of interpenetrating networks. This orthogonal reactivity is a key differentiator from standard acrylates, offering a strategic advantage in the design of complex, multi-functional materials.

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